molecular formula C18H20N2O5 B6395126 5-(3-Boc-aminophenyl)-2-methoxynicotinic acid CAS No. 1261967-97-8

5-(3-Boc-aminophenyl)-2-methoxynicotinic acid

Cat. No.: B6395126
CAS No.: 1261967-97-8
M. Wt: 344.4 g/mol
InChI Key: FKIUPXPTHBCXOG-UHFFFAOYSA-N
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Description

5-(3-Boc-aminophenyl)-2-methoxynicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a methoxy group at the 2-position and a 3-Boc-aminophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Boc-aminophenyl)-2-methoxynicotinic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-Boc-aminophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Yields the free amine derivative.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Coupling: Forms more complex biaryl or heteroaryl compounds.

Scientific Research Applications

5-(3-Boc-aminophenyl)-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Boc-aminophenyl)-2-methoxynicotinic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, its mechanism would depend on the target it is designed to interact with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-2-methoxynicotinic acid: Similar structure but without the Boc protecting group.

    5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(3-Boc-aminophenyl)-2-methoxynicotinic acid is unique due to the presence of both the Boc-protected amine and the methoxy group, which provide specific reactivity and stability characteristics that can be leveraged in various synthetic applications.

Properties

IUPAC Name

2-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-6-11(8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIUPXPTHBCXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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